molecular formula C22H18ClN5O B2921057 (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 326007-30-1

(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2921057
CAS No.: 326007-30-1
M. Wt: 403.87
InChI Key: GSNJOGAFNOWEQG-ZVHZXABRSA-N
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Description

(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H18ClN5O and its molecular weight is 403.87. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activity : This compound has been synthesized and studied for its biological activity against Gram-positive, Gram-negative bacteria, and fungi. Some derivatives have shown moderate antimicrobial activity at specific concentrations (J.V.Guna & D.M.Purohit, 2012).

  • Antibacterial Activities of Novel Derivatives : Derivatives of this compound have demonstrated slight to moderate activity against various microorganisms, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (K. Atta et al., 2011).

  • Anticancer and Anti-5-lipoxygenase Agents : Some pyrazolopyrimidines derivatives, related to this compound, have been synthesized and evaluated for their cytotoxicity and 5-lipoxygenase inhibition activities. They exhibit potential as anticancer and anti-inflammatory agents (A. Rahmouni et al., 2016).

  • Adenosine Receptor Affinity : Studies on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, closely related to the subject compound, have shown that these compounds exhibit affinity for A1 adenosine receptors, suggesting potential applications in neurological disorders (F. Harden et al., 1991).

  • Corrosion Inhibition : Pyrimidine derivatives, including analogs of the compound , have been found effective as corrosion inhibitors in certain acidic environments. This application is particularly relevant in the field of materials science and engineering (Khaled Abdelazim et al., 2021).

Properties

IUPAC Name

2-(3-chloroanilino)-9-methyl-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-15-7-6-12-28-21(15)26-20(25-18-11-5-8-16(23)13-18)19(22(28)29)14-24-27-17-9-3-2-4-10-17/h2-14,25,27H,1H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNJOGAFNOWEQG-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NNC3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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